molecular formula C9H10Cl4N2O B1574411 RO5212054

RO5212054

Número de catálogo B1574411
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

RO5212054, also known as RG7256 or PLX3603, is a n orally available BRAF V600E kinase inhibitor with potential antineoplastic activity. BRAF(V600E) kinase inhibitor RO5212054 selectively binds to the ATP-binding site of BRAF(V600E) kinase and inhibits its activity, which may result in an inhibition of an over-activated MAPK signaling pathway downstream in BRAF(V600E) kinase-expressing tumor cells and a reduction in tumor cell proliferation. The valine to glutamic acid substitution at residue 600 accounts for about 90% of BRAF gene mutations;  the oncogenic product, BRAF(V600E) kinase, exhibits a markedly elevated activity that over-activates the MAPK signaling pathway.

Aplicaciones Científicas De Investigación

Immunobiology of Ro52 (TRIM21) in Autoimmunity
RO5212054, known as Ro52 or TRIM21, is a target of circulating autoantibodies in autoimmune diseases. It's a part of the tripartite motif proteins (TRIM) family and exhibits E3 ligase activity involved in ubiquitination, affecting immune responses and autoimmune pathogenesis. Ro52 regulates cytokine production by ubiquitinating transcription factors like IRF3, IRF5, and IRF8, which are critical in type 1 interferon production. It's upregulated in autoimmune inflammation sites, implying a significant role in the pathogenesis of autoimmunity (Oke & Wahren-Herlenius, 2012).

Diagnostic Utility in Systemic Autoimmunity
The detection of anti-Ro52 antibodies, particularly monospecific (immune response against Ro-52 antigen without reactivity to Ro-60 antigen) anti-Ro52 reactivity, is prevalent in various autoimmune diseases like systemic lupus erythematosus (SLE), primary Sjögren's syndrome (pSS), and idiopathic inflammatory myopathies (IIM). The presence of anti-Ro52 antibodies is associated with distinct clinical manifestations, thus making specific testing for Ro52 important in clinical practice to differentiate between autoimmune conditions (Dugar et al., 2010).

Loss of Ro52/Trim21 and Systemic Autoimmunity
The loss of function of Ro52/Trim21 is associated with systemic autoimmune diseases like systemic lupus erythematosus and Sjögren's syndrome. This condition can lead to tissue inflammation and systemic autoimmunity by dysregulating the IL-23–Th17 pathway, indicating that Ro52 functions as a critical negative regulator of proinflammatory cytokine production (Espinosa et al., 2009).

Clinical Significance in Connective Diseases
Anti-Ro52 antibodies are significant in various connective diseases, often associated with myositis or dermatomyositis, lupus, Sjögren and/or sicca syndrome, CREST or systemic sclerosis, and autoimmune hepatitis. The presence of these antibodies can precede the development of autoimmune diseases and is often linked with pulmonary manifestations, making their separate detection crucial, especially in related antisynthetase syndrome diagnosis (Ghillani et al., 2011).

Propiedades

Nombre del producto

RO5212054

Fórmula molecular

C9H10Cl4N2O

Apariencia

Solid powder

Sinónimos

RO5212054;  RO-5212054;  RO 5212054;  RG7256;  RG 7256;  RG-7256;  PLX3603;  PLX-3603;  PLX 3603.; NONE

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.